2-(2-Bromoethyl)phenol

Organic Synthesis Medicinal Chemistry Physicochemical Property

2-(2-Bromoethyl)phenol: ortho-bifunctional building block. The ortho-OH/bromoethyl arrangement uniquely enables cyclization to 2,3-dihydrobenzofurans—inaccessible to para-isomer. Primary bromide provides superior SN2 reactivity (amines, thiols, azides) under mild conditions. LogP 2.7 (vs. 1.09 hydroxy analog) enhances passive diffusion and BBB penetration. Bromine enables X-ray phasing and Suzuki-Miyaura cross-coupling. Choose for ortho-specific reactivity, higher lipophilicity, or built-in analytical advantages over generic alternatives.

Molecular Formula C8H9BrO
Molecular Weight 201.063
CAS No. 57027-75-5
Cat. No. B2613341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromoethyl)phenol
CAS57027-75-5
Molecular FormulaC8H9BrO
Molecular Weight201.063
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCBr)O
InChIInChI=1S/C8H9BrO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6H2
InChIKeyGZPRFUSTANBATG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromoethyl)phenol (CAS 57027-75-5): A Bifunctional Ortho-Substituted Phenol Building Block for Pharmaceutical Intermediates


2-(2-Bromoethyl)phenol (CAS 57027-75-5), a C8H9BrO molecular weight 201.06 g/mol compound, is an ortho-substituted phenol featuring a 2-bromoethyl side chain [1]. Its structure integrates a phenolic hydroxyl group with a primary alkyl bromide, rendering it a versatile bifunctional building block in organic synthesis . This compound serves as a key intermediate for constructing complex heterocycles and bioactive molecules via nucleophilic substitution and subsequent cyclization or coupling reactions .

Why 2-(2-Bromoethyl)phenol (CAS 57027-75-5) Cannot Be Directly Substituted by Its Positional Isomers or Hydroxyl Analogs


Generic substitution of 2-(2-bromoethyl)phenol with positional isomers or functional analogs fails due to significant differences in electronic environment, lipophilicity, and hydrogen bonding capacity that directly impact reaction outcomes and downstream molecular properties [1]. The ortho-arrangement of the hydroxyl and bromoethyl groups facilitates unique intramolecular interactions and steric constraints during nucleophilic substitution, leading to distinct reaction pathways and product profiles compared to the para-isomer or the hydroxyethyl analog . These physicochemical variations translate to altered solubility, partitioning behavior, and ultimately divergent biological activity in target compounds [2].

Quantitative Differentiation of 2-(2-Bromoethyl)phenol (CAS 57027-75-5) Against Closest Analogs


Enhanced Lipophilicity Over Hydroxyl Analog 2-(2-Hydroxyethyl)phenol for Improved Organic Phase Partitioning

2-(2-Bromoethyl)phenol exhibits significantly higher lipophilicity compared to its direct hydroxyl analog, 2-(2-hydroxyethyl)phenol, as measured by the calculated LogP value. The brominated compound has an XLogP3 of 2.7 [1], whereas the hydroxyl analog has a reported LogP of 1.09 (KOWWIN v1.67 estimate) . This difference of approximately 1.6 LogP units corresponds to a roughly 40-fold increase in octanol-water partition coefficient, directly impacting extraction efficiency and passive membrane permeability in biological systems.

Organic Synthesis Medicinal Chemistry Physicochemical Property

Altered pKa Relative to Hydroxyl Analog 2-(2-Hydroxyethyl)phenol Impacts Ionization State at Physiological pH

The pKa of 2-(2-bromoethyl)phenol is predicted to be 10.05 ± 0.30 , which is lower than the predicted pKa of 10.24 ± 0.30 for the hydroxyl analog 2-(2-hydroxyethyl)phenol [1]. This difference of approximately 0.2 pKa units indicates that the brominated phenol is slightly more acidic, resulting in a marginally higher fraction of ionized phenoxide at physiological pH. This can influence solubility, protein binding, and overall pharmacokinetic behavior of derived compounds.

Medicinal Chemistry ADME Physicochemical Property

Distinct Ortho-Substitution Pattern Enables Unique Intramolecular Cyclization Pathways Versus Para-Isomer

The ortho-relationship between the phenolic hydroxyl and bromoethyl group in 2-(2-bromoethyl)phenol facilitates intramolecular O-alkylation to form 2,3-dihydrobenzofuran derivatives, a reaction not accessible to its para-isomer 4-(2-bromoethyl)phenol . This distinct cyclization propensity is exploited in synthetic routes to benzofuran-based pharmacophores. Conversely, attempts to synthesize the ortho-isomer via ether cleavage can result in low yields, highlighting its unique reactivity profile [1].

Organic Synthesis Heterocycle Formation Structure-Reactivity Relationship

Greater Heavy Atom Content Provides Enhanced X-Ray Scattering and MS Sensitivity Over Hydroxyl Analog

2-(2-Bromoethyl)phenol contains a bromine atom, which is a heavy atom (atomic number 35) that imparts unique properties for analytical and structural biology applications. Its exact mass is 199.98368 Da, compared to 138.06808 Da for the hydroxyl analog 2-(2-hydroxyethyl)phenol [1]. The presence of bromine results in a characteristic isotopic signature (M+2 peak intensity ~1:1) in mass spectrometry, facilitating easy identification and quantitation. Furthermore, bromine's strong anomalous scattering enables phasing in X-ray crystallography of protein-ligand complexes, a capability not offered by the hydroxyl analog.

Structural Biology Analytical Chemistry Probe Design

Optimal Research and Industrial Use Cases for 2-(2-Bromoethyl)phenol (CAS 57027-75-5) Based on Differentiated Properties


Synthesis of Ortho-Fused Heterocycles (e.g., Benzofurans, Benzoxepines) via Intramolecular O-Alkylation

Leverage the ortho-relationship of the hydroxyl and bromoethyl groups to synthesize 2,3-dihydrobenzofuran derivatives or larger oxygen-containing heterocycles. This intramolecular cyclization pathway is a key differentiator from the para-isomer and is foundational for constructing natural product cores and bioactive scaffolds. Procure this compound when synthetic routes demand an ortho-bromoethyl phenol precursor [1].

Development of Lipophilic Drug Leads Requiring Optimized LogP for Membrane Permeability

Utilize 2-(2-bromoethyl)phenol as a core scaffold for designing drug candidates where a higher LogP (2.7) is desirable for improved passive diffusion or blood-brain barrier penetration, compared to the more hydrophilic hydroxyl analog (LogP 1.09). The bromine atom also serves as a handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce further complexity [1].

Creation of Heavy Atom-Containing Chemical Probes for Structural Biology and Mass Spectrometry

Incorporate 2-(2-bromoethyl)phenol into small molecule probes to facilitate structure elucidation. The bromine atom's strong anomalous scattering aids in X-ray crystallography phasing, while its distinct isotopic pattern simplifies MS-based quantitation in proteomics and metabolomics workflows. Select this compound over the hydroxyl analog when such analytical advantages are required [1].

Preparation of Advanced Building Blocks via Nucleophilic Displacement of Primary Alkyl Bromide

Use 2-(2-bromoethyl)phenol as a versatile electrophile in SN2 reactions with a wide range of nucleophiles (amines, thiols, azides) to generate functionalized phenethylamine or thioether derivatives. The primary bromide exhibits higher reactivity compared to secondary or aryl bromides, enabling efficient diversification under mild conditions .

Technical Documentation Hub

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